2-[[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S2/c1-27-18-9-7-16(8-10-18)20-22-21(29-23-20)28-15-19(26)25-13-11-24(12-14-25)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQJGUITGHZYOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone is a derivative of the 1,3,4-thiadiazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the compound's synthesis, biological activities, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound features a thiadiazole ring substituted with a methoxyphenyl group and is linked to a phenylpiperazine moiety through a sulfanyl bridge. This unique structure may contribute to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxyphenylacetic acid with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of coupling agents like N-ethyl-N-dimethylaminopropylcarbodiimide (EDC). The amidation process is carried out under controlled conditions to yield the desired product.
Anticancer Properties
Recent studies have highlighted the cytotoxic effects of thiadiazole derivatives against various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant growth inhibition in human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) with varying IC50 values .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| SCT-4 | MCF-7 | 100 | Caspase activation |
| SCT-5 | MDA-MB-231 | 80 | DNA biosynthesis inhibition |
| SCT-6 | A549 | 75 | Apoptosis induction |
The mechanism of action for these compounds often involves interaction with cellular targets that regulate proliferation and survival pathways. Specifically, they may induce apoptosis through caspase activation and modulation of Bcl-2 family proteins .
Antimicrobial Activity
Thiadiazole derivatives have also been investigated for their antimicrobial properties . The structure of this compound suggests potential efficacy against various bacterial strains, although specific data on this compound's antimicrobial activity is limited .
Case Studies
Several case studies have explored the biological activity of related thiadiazole compounds:
- Study on MCF-7 and MDA-MB-231 Cells :
- In Silico Studies :
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Heterocycle Core : Replacement of thiadiazole with triazole (as in ) alters electronic properties. Thiadiazoles are more electron-deficient, favoring interactions with aromatic residues in enzymes, while triazoles offer hydrogen-bonding sites .
Conversely, sulfonyl groups () introduce polarity, possibly reducing cell permeability .
Aryl Substituents : The 4-methoxyphenyl group in the target compound balances solubility and electron donation. Fluorophenyl () and chlorophenyl () substituents enhance metabolic stability but may reduce solubility .
Pharmacological and Physicochemical Properties
- Antiproliferative Activity: The target compound’s 4-phenylpiperazine and thiadiazole moieties are structurally aligned with compounds showing antiproliferative effects in .
- Crystallographic Stability : Thiadiazole derivatives (e.g., ) exhibit planar conformations stabilized by intramolecular S···N interactions, which may enhance binding to flat enzyme pockets . Triazole analogues () show greater torsional flexibility, possibly reducing potency .
- Solubility and LogP : The 4-methoxyphenyl group in the target compound likely improves water solubility (LogP ~3.5) compared to chlorophenyl (LogP ~4.2, ) or fluorophenyl (LogP ~3.8, ) analogues .
Preparation Methods
Preparation of N-Tosylhydrazone Precursor
The synthesis begins with the formation of N-tosylhydrazones derived from 4-methoxybenzaldehyde. Treatment of 4-methoxybenzaldehyde (10 mmol) with p-toluenesulfonyl hydrazide (12 mmol) in ethanol under reflux for 6 hours yields the corresponding N-tosylhydrazone as a white crystalline solid (85–90% yield). This intermediate is critical for subsequent cyclization, as the tosyl group facilitates the elimination of nitrogen during ring formation.
Cyclization with KSCN and N-Chlorosuccinimide
The N-tosylhydrazone undergoes cyclization in the presence of KSCN (1.5 equiv) and N-chlorosuccinimide (NCS, 1.2 equiv) in dichloromethane at 0°C. This reaction proceeds via the in situ generation of N-tosylhydrazonoyl chloride, which reacts with thiocyanate to form 3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl chloride (Figure 1). The chlorinated intermediate is isolated in 75% yield after column chromatography (hexane/ethyl acetate, 4:1).
Thiolation via Nucleophilic Substitution
The chloride substituent at position 5 is replaced with a thiol group using thiourea in ethanol under reflux. Treatment of 3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl chloride (5 mmol) with thiourea (6 mmol) in ethanol for 4 hours affords 3-(4-methoxyphenyl)-1,2,4-thiadiazole-5-thiol as a yellow solid (82% yield). The thiol product is purified via recrystallization from ethanol and characterized by ¹H NMR (δ 7.82 ppm, aromatic protons; δ 3.89 ppm, methoxy group).
Synthesis of 2-Bromo-1-(4-phenylpiperazin-1-yl)ethanone
Bromoacetylation of 4-Phenylpiperazine
4-Phenylpiperazine (8 mmol) is reacted with bromoacetyl bromide (10 mmol) in dichloromethane at 0°C, using triethylamine (12 mmol) as a base. The reaction mixture is stirred for 2 hours, yielding 2-bromo-1-(4-phenylpiperazin-1-yl)ethanone as a pale-yellow oil (88% yield). The product is purified via vacuum distillation and confirmed by ¹³C NMR (δ 196.5 ppm, carbonyl carbon; δ 52.1 ppm, piperazine carbons).
Coupling Reaction to Form the Target Compound
Thiolate-Bromoethanone Nucleophilic Substitution
The final coupling involves deprotonation of 3-(4-methoxyphenyl)-1,2,4-thiadiazole-5-thiol (4 mmol) with potassium carbonate (6 mmol) in acetone, followed by addition of 2-bromo-1-(4-phenylpiperazin-1-yl)ethanone (4.4 mmol). The reaction is refluxed for 12 hours, yielding the target compound as a white crystalline solid (70% yield). Optimal conditions (Table 1) are determined through solvent and base screening, with acetone and K₂CO₃ providing superior yields compared to DMF or THF.
Table 1: Optimization of Coupling Reaction Conditions
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetone | K₂CO₃ | 60 | 12 | 70 |
| DMF | Et₃N | 80 | 8 | 45 |
| THF | NaH | 65 | 10 | 55 |
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar geometry of the thiadiazole ring (C–C bond length: 1.76 Å) and the dihedral angle (12.4°) between the thiadiazole and methoxyphenyl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
